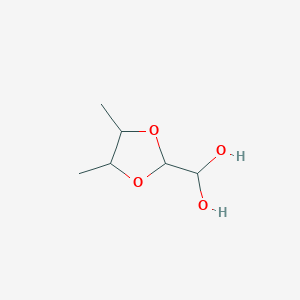
(4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol is an organic compound with a unique structure that includes a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol typically involves the reaction of 4,5-dimethyl-1,3-dioxolane with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then converts to the desired methanediol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols.
科学研究应用
(4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of biochemical pathways and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which (4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and function.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A similar compound with a slightly different structure, used in similar applications.
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: Another related compound with distinct chemical properties and uses.
Uniqueness
(4,5-Dimethyl-1,3-dioxolan-2-yl)methanediol is unique due to its specific structure, which imparts distinct reactivity and functionality. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
(4,5-dimethyl-1,3-dioxolan-2-yl)methanediol |
InChI |
InChI=1S/C6H12O4/c1-3-4(2)10-6(9-3)5(7)8/h3-8H,1-2H3 |
InChI 键 |
SKBDIWGANJOILG-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(O1)C(O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


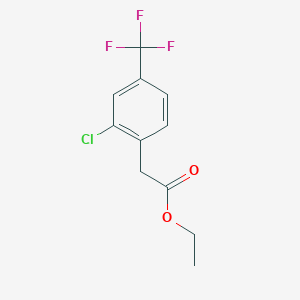
![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
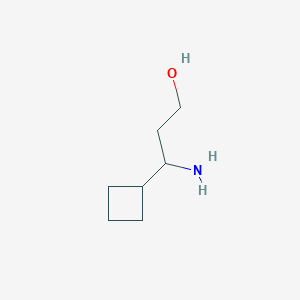
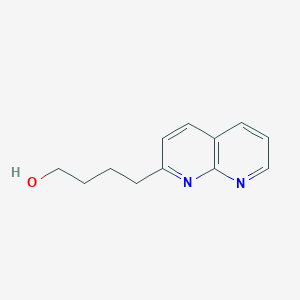
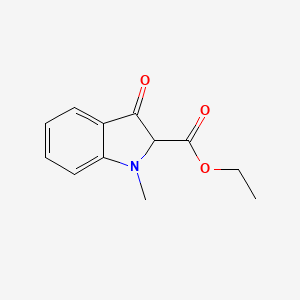
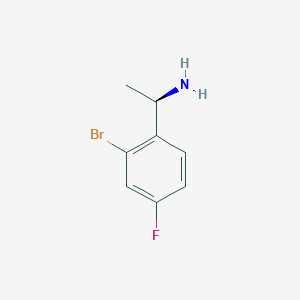
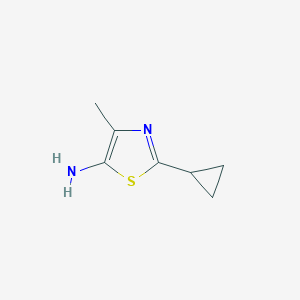
![(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12962156.png)


![(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)



